molecular formula C16H17N5O3S3 B2576761 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496029-23-3

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2576761
M. Wt: 423.52
InChI Key: GZWUBIGWRFKPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one” is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 . It is a white to off-white powder with a sweet aroma .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-2(1H)-one ring, which is a bicyclic system with a sulfur atom in one ring and two nitrogen atoms in the other. The ring is substituted with an amino group at the 4-position and two methyl groups at the 5 and 6 positions .


Physical And Chemical Properties Analysis

This compound is soluble in 0.26 mM phosphate buffer at pH 7.1 and in propylene glycol . It has a LogP value of 0.907 (estimated) .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation in the presence of N,N-dimethyl acetamide as solvent yields derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine. These reactions likely proceed through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, demonstrating the compound's relevance in synthetic organic chemistry (Davoodnia et al., 2009).

Antimicrobial and Antitumor Applications

  • Novel acetamide derivatives, including pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a biologically active pyrazole moiety, have been synthesized to evaluate their antitumor activity. One compound showed effectiveness surpassing that of the reference drug, doxorubicin, highlighting the potential of these compounds in cancer research (Alqasoumi et al., 2009).

Herbicide Design and Molecular Interaction Studies

  • Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS), an enzyme critical for branched-chain amino acid biosynthesis, indicate the compound's utility in designing new herbicides. The study integrates molecular docking, comparative molecular field analysis (CoMFA), and density functional theory (DFT) calculations to identify bioactive conformations, demonstrating a sophisticated approach to herbicide development (He et al., 2007).

Molecular Docking and Pharmacological Evaluation

  • S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated as anticonvulsant agents. Molecular docking studies indicated their interaction with anticonvulsant biotargets, providing insights into their pharmacological potential and laying the groundwork for future development of anticonvulsant drugs (Severina et al., 2020).

properties

IUPAC Name

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S3/c1-8-9(2)26-15-13(8)14(17)20-16(21-15)25-7-12(22)19-10-3-5-11(6-4-10)27(18,23)24/h3-6H,7H2,1-2H3,(H,19,22)(H2,17,20,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUBIGWRFKPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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